Candoxatrilat

Vue d'ensemble

Description

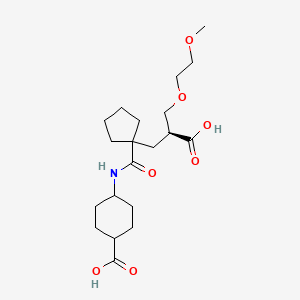

Le candoxatrilat est un inhibiteur puissant de la néprilysine (endopeptidase neutre), une enzyme qui dégrade et inactive un certain nombre de peptides bioactifs. Il s'agit de la forme active du promédicament candoxatril, qui est utilisé dans le traitement de l'insuffisance cardiaque chronique . La formule chimique du this compound est C20H33NO7, et il est classé comme un monoamide d'acide dicarboxylique .

Méthodes De Préparation

Le candoxatrilat est synthétisé par condensation formelle entre le groupe amine de l'acide cis-4-aminocyclohexanecarboxylique et le groupe acide cyclopentanecarboxylique de l'acide 1-[(2S)-2-carboxy-3-(2-méthoxyéthoxy)propyl]cyclopentanecarboxylique . Les méthodes de production industrielle impliquent l'utilisation de conditions de réaction spécifiques pour assurer la bonne stéréochimie et la pureté du composé .

Analyse Des Réactions Chimiques

Le candoxatrilat subit divers types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la néprilysine et des enzymes apparentées.

Biologie : La recherche sur le this compound permet de comprendre le rôle de la néprilysine dans divers processus biologiques.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la néprilysine (endopeptidase neutre), une enzyme qui dégrade les peptides bioactifs tels que les peptides natriurétiques, la bradykinine et l'adromédulline . En inhibant la néprilysine, le this compound augmente la disponibilité de ces peptides, ce qui conduit à une vasodilatation et à d'autres effets bénéfiques dans le traitement de l'insuffisance cardiaque chronique . Les cibles moléculaires et les voies impliquées comprennent l'enzyme néprilysine et les voies de signalisation régulées par les peptides bioactifs .

Applications De Recherche Scientifique

Candoxatrilat has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the inhibition of neutral endopeptidase and related enzymes.

Biology: Research on this compound helps in understanding the role of neprilysin in various biological processes.

Mécanisme D'action

Candoxatrilat exerts its effects by inhibiting neutral endopeptidase (neprilysin), an enzyme that degrades bioactive peptides such as natriuretic peptides, bradykinin, and adrenomedullin . By inhibiting neprilysin, this compound increases the availability of these peptides, leading to vasodilation and other beneficial effects in the treatment of chronic heart failure . The molecular targets and pathways involved include the neprilysin enzyme and the signaling pathways regulated by the bioactive peptides .

Comparaison Avec Des Composés Similaires

Le candoxatrilat est unique en son genre en raison de son inhibition puissante de la néprilysine. Des composés similaires comprennent :

Phosphoramidon : Un autre inhibiteur de la néprilysine, mais avec des propriétés structurales et une puissance différentes.

Thiorphan : Un inhibiteur puissant de la néprilysine avec une structure chimique différente.

Sacubitril : Un inhibiteur de la néprilysine utilisé en association avec le valsartan pour le traitement de l'insuffisance cardiaque.

Le this compound se distingue par sa structure chimique spécifique et les propriétés pharmacologiques qui en résultent, ce qui le rend efficace dans le traitement de l'insuffisance cardiaque chronique .

Activité Biologique

Candoxatrilat is a potent inhibitor of neutral endopeptidase (NEP), which plays a critical role in the metabolism of various neuropeptides and vasoactive peptides, including atrial natriuretic peptide (ANP). This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic effects, and case studies that highlight its clinical significance.

Pharmacokinetics

This compound is derived from its prodrug, candoxatril, which is rapidly converted to the active form in vivo. The pharmacokinetic profile of this compound has been studied across various species, including humans. Key findings include:

- Absorption and Clearance : The systemic availability of this compound from oral administration of candoxatril varies significantly among species:

- Renal Clearance : In humans, the renal clearance of this compound is approximately 1.9 ml/min/kg, indicating that the drug is primarily eliminated through the kidneys .

- Half-Life : The elimination half-life of this compound in humans is approximately 0.46 hours .

Biological Activity

This compound's primary mechanism of action involves the inhibition of NEP, leading to increased levels of ANP and other peptides. This increase has several physiological implications:

- Diuresis and Natriuresis : Clinical studies have demonstrated that intravenous administration of this compound induces diuresis (increased urine production) and natriuresis (increased sodium excretion), which are beneficial in managing heart failure symptoms .

- Hemodynamic Improvements : Sustained oral therapy with candoxatril has been associated with improvements in hemodynamic parameters and exercise capacity in patients with chronic heart failure .

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy and safety of this compound in patients with heart failure:

-

Study on Heart Failure Patients :

- A randomized controlled trial involving 60 patients with NYHA Class I-III heart failure compared candoxatril (200 µg twice daily) to captopril (25-50 mg twice daily) and placebo.

- Results indicated a placebo-adjusted increase in exercise duration after 12 weeks, although not statistically significant (56 seconds; P=0.12) .

- Quality of life scores improved for both treatment groups compared to placebo, suggesting potential symptomatic benefits from NEP inhibition similar to ACE inhibitors .

- Pharmacodynamics Study :

Summary of Findings

| Parameter | This compound |

|---|---|

| Oral Bioavailability | Variable across species |

| Renal Clearance | ~1.9 ml/min/kg in humans |

| Elimination Half-Life | ~0.46 hours |

| Effects on ANP | Increases plasma levels by ~3x |

| Clinical Efficacy | Improved exercise capacity and quality of life in heart failure patients |

Propriétés

Numéro CAS |

123122-54-3 |

|---|---|

Formule moléculaire |

C20H33NO7 |

Poids moléculaire |

399.5 g/mol |

Nom IUPAC |

4-[[1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14?,15-,16?/m0/s1 |

Clé InChI |

ACZWIDANLCXHBM-PCKAHOCUSA-N |

SMILES |

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |

SMILES isomérique |

COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |

SMILES canonique |

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

123122-54-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid candoxatrilat candoxatrilat, 4(S)-cis isomer U 73967 UK 69578 UK 73967 UK-69,578 UK-69578 UK-73,967 UK-73967 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.